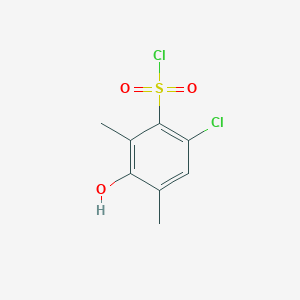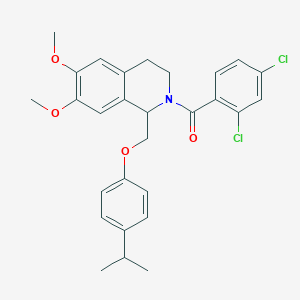
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability). Various analytical techniques are used for this purpose .Applications De Recherche Scientifique
Covalent Organic Frameworks (COFs)
“N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide” could potentially be used in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a new emerging class of crystalline porous materials fabricated by connecting organic building blocks with strong covalent bonds to form extended structures . They have emerged as an important and fascinating research topic in the last one and a half decades owing to their lower density, large surface area, versatile and robust nature due to strong and intact covalent linking, and easy-to-tune pore size .
Catalysts in Organic Transformations
COFs, which could potentially be synthesized using “N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide”, can act as nanoreactors which reduce the activation energies of the reactants by bringing them closer and providing the proper environment to react . Being light and insoluble in many solvents, they form an ideal contestant for heterogeneous catalysis .
Energy Storage
COFs, which can be used for the storage of electrochemical energy, can be made by modifying the COF with Ni-porphyrin units . This could potentially involve the use of “N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide” in the synthesis process .
Synthesis of 4-Aminostyrene
“N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide” could potentially be used in the synthesis of 4-aminostyrene . 4-Aminostyrene is a useful compound in the field of organic chemistry .
Functionalization of Graphene Nanoplatelets
“N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide” could potentially be used in the functionalization of graphene nanoplatelets . This process could enhance the properties of graphene, making it more suitable for various applications .
Preparation of Poly(Amide-Ester)
“N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide” could potentially be used as a nonsymmetric monomer in the preparation of ordered [head-to-head (H-H) or tail-to-tail (T-T)] poly(amide-ester) . This type of polymer has potential applications in various fields, including materials science and biomedical engineering .
Mécanisme D'action
Target of Action
Similar compounds, such as benzimidazoles, have been found to interact with various proteins and enzymes
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes . The compound may also interact intracellularly with its targets .
Biochemical Pathways
Related compounds have been found to cause dna damage, potentially through the formation of dna adducts . This suggests that the compound may interfere with DNA replication and transcription processes.
Result of Action
Related compounds have been found to cause dna damage , which could lead to cell death or altered cell function
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUMPRZZGVUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

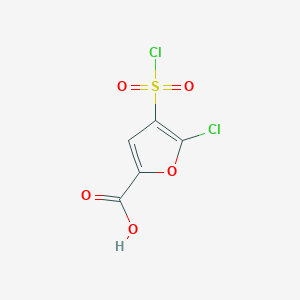
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
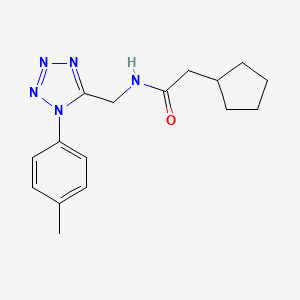
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

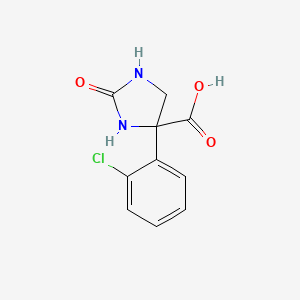

![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
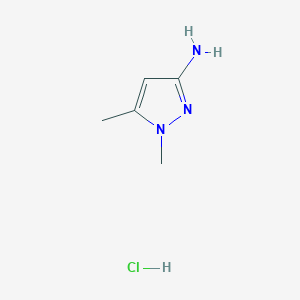
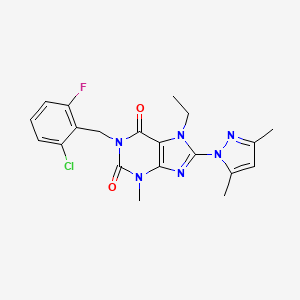

![8-(tert-butyl)-N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2395264.png)
